Dimethomorph

Vue d'ensemble

Description

Dimethomorph is a natural product found in Ganoderma lucidum with data available.

This compound is a fungicide effective against Oomycetes in vines, tomatoes and other crops with an systemic affect and good protective activity. It is also a lipid synthesis inhibitor.

Applications De Recherche Scientifique

Agricultural Applications

Dimethomorph is widely utilized in the agricultural sector for its efficacy against several fungal pathogens. The following table summarizes its key applications:

| Crop | Target Pathogen | Application Rate | Formulation Type |

|---|---|---|---|

| Potatoes | Phytophthora infestans | 0.5 - 1.0 kg/ha | Wettable powder, liquid concentrate |

| Grapes | Botrytis cinerea | 0.25 - 0.5 kg/ha | Emulsifiable concentrate |

| Tomatoes | Phytophthora spp. | 0.5 - 1.0 kg/ha | Suspension concentrate |

| Cucumbers | Pseudoperonospora spp. | 0.5 - 1.0 kg/ha | Water-dispersible granules |

This compound is particularly valued for its ability to penetrate leaf surfaces and translocate within the plant, providing protectant action against infections .

Environmental Impact and Safety

This compound has been assessed for its environmental safety and potential risks to human health. Studies indicate that it does not cause gene mutations in bacterial strains and shows low toxicity in mammalian models . The following table provides an overview of its toxicity profile:

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity | LD50 > 5000 mg/kg |

| Dermal Toxicity | LD50 > 2000 mg/kg |

| Mutagenicity | Negative in standard assays |

The compound's degradation in the environment has also been studied, revealing that it dissipates relatively quickly under field conditions, which reduces the risk of long-term ecological impacts .

Case Study 1: Efficacy on Potatoes

A field trial conducted in Europe demonstrated that applying this compound at a rate of 0.75 kg/ha significantly reduced the incidence of late blight (Phytophthora infestans) by over 80% compared to untreated controls. This trial highlighted the compound's effectiveness in managing one of the most devastating diseases affecting potato crops .

Case Study 2: Grapes and Botrytis Control

In vineyards, this compound was applied during the flowering stage to control Botrytis cinerea. Results showed a reduction in disease incidence from 60% in untreated plots to less than 10% in treated areas, showcasing its potential for enhancing grape quality and yield .

Regulatory Status

This compound is registered for use in various countries, with specific guidelines regarding application rates and safety measures to protect non-target species and human health. Regulatory bodies such as the World Health Organization and the European Food Safety Authority have evaluated its safety profile extensively .

Propriétés

Key on ui mechanism of action |

Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice. |

|---|---|

Formule moléculaire |

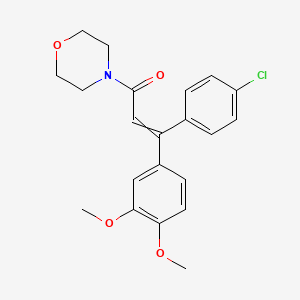

C21H22ClNO4 |

Poids moléculaire |

387.9 g/mol |

Nom IUPAC |

3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3 |

Clé InChI |

QNBTYORWCCMPQP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |

SMILES canonique |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |

Color/Form |

Colorless to grey crystalline powder |

Densité |

Bulk density: 1318 kg/cu m (20 °C) |

melting_point |

127-148 °C MP: 125-149 °C |

Description physique |

Colorless odorless solid; [Merck Index] |

Solubilité |

In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9 Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500 Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L) Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5 |

Pression de vapeur |

0.00000001 [mmHg] Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C) 7.39X10-6 mm Hg at 25 °C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.